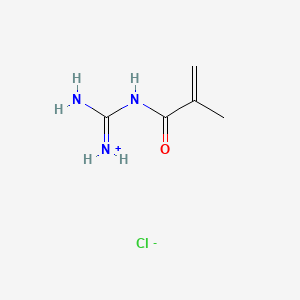
Amino(methacrylamido)methaniminium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino(methacrylamido)methaniminium Chloride is a chemical compound known for its unique properties and applications in various fields. It is characterized by its molecular structure, which includes an amino group, a methacrylamido group, and a methaniminium chloride group. This compound is often used in scientific research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino(methacrylamido)methaniminium Chloride can be synthesized through a series of chemical reactions. One common method involves the reaction of methacrylamide with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through various techniques, including crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Amino(methacrylamido)methaniminium Chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Amino(methacrylamido)methaniminium Chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in the study of biological systems and processes, particularly in the modification of biomolecules.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of Amino(methacrylamido)methaniminium Chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Amino(methacrylamido)methaniminium Chloride include:
- Methylamine Hydrochloride
- Methacrylamide
- Aminoacrylamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C5H10ClN3O |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
[amino-(2-methylprop-2-enoylamino)methylidene]azanium;chloride |
InChI |
InChI=1S/C5H9N3O.ClH/c1-3(2)4(9)8-5(6)7;/h1H2,2H3,(H4,6,7,8,9);1H |
InChI Key |
HRIMVRLUMDLBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC(=[NH2+])N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















